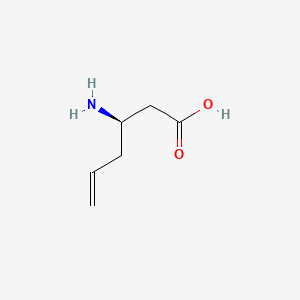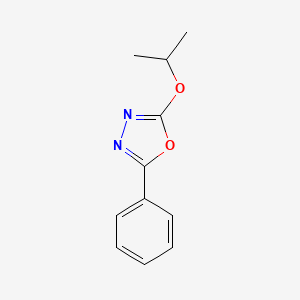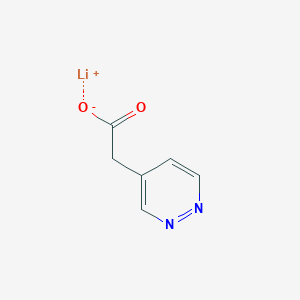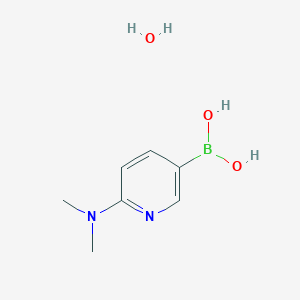
(R)-3-Aminohex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid and (S)-4-aminohex-5-enoic acid, involves enantioselective processes. Key steps include asymmetric hydrogenation and novel protective group strategies for efficient synthesis. These methods highlight the complexity and the precision required in synthesizing structurally specific amino acids (Burk et al., 2003); (Kwon et al., 1992).
Molecular Structure Analysis
Research on molecules with similar structures, such as derivatives of hex-5-enoic acid, reveals the importance of stereochemistry in their biological function and synthesis. Techniques like X-ray crystallography, spectroscopy, and DFT calculations are pivotal in understanding the intricate details of their molecular structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of amino acids with enoic acid structures involves complex interactions and transformations. For example, the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by analogues of 4-aminobutyric acid showcases the significant impact of minor structural changes on chemical reactivity and biological activity (Jung et al., 1978).
Applications De Recherche Scientifique
Enzyme Inhibition : (R)-3-Aminohex-5-enoic acid has been studied for its potential as an enzyme inhibitor. Jung and Seiler (1978) noted that a closely related compound, 4-aminohex-5-enoic acid, effectively inhibits 4-aminobutyrate aminotransferase, an enzyme involved in neurotransmitter regulation (Jung & Seiler, 1978).
Synthetic Applications : The compound has been used in the enantioselective synthesis of various pharmacologically relevant molecules. Burk et al. (2003) developed an enantioselective synthesis for a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a key step in producing Pregabalin (Burk et al., 2003).
Stereochemistry and Inhibition Mechanism : Jung et al. (1978) explored the mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by a similar compound, 4-aminohex-5-ynoic acid (Jung et al., 1978).
Anticonvulsant Action : Meldrum and Murugaiah (1983) investigated the anticonvulsant action of the isomers of 4-amino-hex-5-enoic acid, finding that the anticonvulsant action can be attributed to the (S)-isomer (Meldrum & Murugaiah, 1983).
Labelled Compound Synthesis : Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, useful in synthesizing labelled compounds (Jessen, Selvig, & Valsborg, 2001).
Metabolic Synthesis in Drug Development : Gillard and Belanger (1987) explored the metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids, showing the potential of these compounds in drug development (Gillard & Belanger, 1987).
Biosynthesis in Plants : Fowden and Mazelis (1971) studied the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, providing insight into the natural production of this compound in plants (Fowden & Mazelis, 1971).
Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized and evaluated the antibacterial activity of certain amino- and phenyl-1,3,4-oxadiazoles, demonstrating the potential of (R)-3-Aminohex-5-enoic acid derivatives in this area (Banday, Mattoo, & Rauf, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-aminohex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMNCMYSSFWTCS-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminohex-5-enoic acid | |
CAS RN |
82448-92-8 |
Source


|
| Record name | (R)-3-Amino-5-hexenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)


